Triphenylsilanol vs. Surface Silanol: 20-Fold Differential in Ti-Catalyzed Epoxidation Rate
In calixarene–titanium(IV)-catalyzed epoxidation of cyclohexene with tert-butyl hydroperoxide, replacing a homogeneous triphenylsilanol ligand with a silanol group immobilized on a silica (SiO₂) surface increases the catalytic rate 20-fold per titanium site [1]. This differentiation occurs despite near-identical Ti frontier orbital energies as confirmed by UV–visible ligand-to-metal charge-transfer bands and Ti K-edge X-ray absorption near-edge spectroscopy, indicating that the outer-sphere hydrogen-bonding environment—not the inner-sphere Ti coordination—drives the rate enhancement [1].
| Evidence Dimension | Cyclohexene epoxidation catalytic rate (per Ti site) |
|---|---|
| Target Compound Data | Homogeneous triphenylsilanol ligand system: baseline rate (normalized to 1×) |
| Comparator Or Baseline | Silica-grafted silanol surface: 20× baseline rate |
| Quantified Difference | 20-fold rate enhancement upon replacing triphenylsilanol with surface silanol |
| Conditions | Calixarene–Ti(IV) catalyst, cyclohexene substrate, tert-butyl hydroperoxide oxidant, ambient temperature |
Why This Matters
This 20-fold rate differential provides a quantitative benchmark for selecting between homogeneous triphenylsilanol-ligated catalysts and heterogeneous silica-supported systems, with direct implications for reaction throughput and process economics.
- [1] Notestein JM, Iglesia E, Katz A. The Role of Outer-Sphere Surface Acidity in Alkene Epoxidation Catalyzed by Calixarene−Ti(IV) Complexes. Journal of the American Chemical Society. 2007;129(37):11178–11179. View Source
